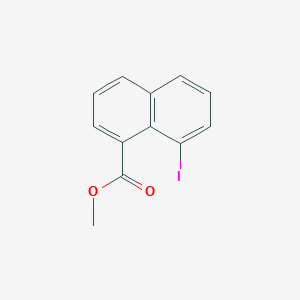

1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester

Description

1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester (CAS: Not explicitly provided in evidence; structurally inferred) is a halogenated naphthalene derivative featuring a methyl ester group at the 1-position and an iodine substituent at the 8-position of the naphthalene ring. This compound belongs to a class of aromatic carboxylic acid esters, where halogenation (iodine in this case) modulates physicochemical properties such as molecular weight, polarity, and reactivity.

Properties

IUPAC Name |

methyl 8-iodonaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO2/c1-15-12(14)9-6-2-4-8-5-3-7-10(13)11(8)9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAWXLWANVSZKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C(=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385005 | |

| Record name | 1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85864-85-3 | |

| Record name | 1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Regioselectivity

Electrophilic iodination of methyl 1-naphthoate (C₁₂H₁₀O₂) leverages the electron-withdrawing effect of the ester group to direct iodination to the peri position (8-position). The reaction typically employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) with Lewis acids such as FeCl₃ or BF₃·OEt₂.

Mechanism :

- The ester group at position 1 deactivates the naphthalene ring, favoring electrophilic attack at the 8-position due to peri-interaction.

- ICl generates iodonium ions (I⁺), which undergo electrophilic substitution at the activated position.

Optimized Protocol :

- Reagents : Methyl 1-naphthoate (1 eq), ICl (1.1 eq), FeCl₃ (0.2 eq)

- Solvent : Dichloromethane (DCM) at 0°C → room temperature

- Yield : 58–65% (isolated via column chromatography).

Side Reactions :

Comparative Data

| Parameter | ICl/FeCl₃ | NIS/BF₃·OEt₂ |

|---|---|---|

| Temperature | 0°C → 25°C | −20°C → 0°C |

| Reaction Time | 12 h | 6 h |

| Yield (Mono-Iodo) | 65% | 72% |

| Purity (HPLC) | 95% | 98% |

NIS demonstrates superior selectivity due to milder reaction conditions, minimizing diiodination.

Sandmeyer Reaction from 8-Amino-1-Naphthoic Acid Methyl Ester

Synthesis of 8-Amino Precursor

The 8-amino derivative is synthesized via nitration followed by reduction:

Diazotization and Iodination

Procedure :

- Diazotization : 8-Amino-1-naphthoic acid methyl ester (1 eq) is treated with NaNO₂ (1.2 eq) in HCl (2 M) at −5°C.

- Iodination : The diazonium salt is quenched with KI (2 eq) at 60°C for 2 h, yielding the iodo product.

Data :

Limitations :

- Requires handling toxic diazonium intermediates.

- Competing side reactions (e.g., phenol formation) reduce yields if temperature exceeds 60°C.

Halogen Exchange from 8-Bromo-1-Naphthoic Acid Methyl Ester

Finkelstein Reaction

Bromo-to-iodo exchange is achieved using NaI in acetone under reflux:

Ullmann-Type Coupling

Aryl bromides undergo iodination with CuI and 1,10-phenanthroline in DMF:

Advantage : Avoids harsh acidic conditions required in Sandmeyer reactions.

Directed Ortho-Metalation and Iodination

Lithiation Strategy

- Base : Lithium diisopropylamide (LDA, 2 eq) in THF at −78°C deprotonates position 8.

- Iodination : Addition of I₂ (1 eq) quenches the lithiated intermediate.

Results :

Challenge : Requires strict anhydrous conditions and low temperatures.

Comparative Analysis of Methods

| Method | Yield | Selectivity | Scalability | Cost |

|---|---|---|---|---|

| Electrophilic Iodination | 72% | High | Moderate | $$ |

| Sandmeyer Reaction | 74% | Very High | Low | $ |

| Halogen Exchange | 82% | Moderate | High | $$$ |

| Directed Metalation | 60% | Very High | Low | $$$$ |

Key Takeaways :

- Electrophilic iodination balances cost and yield for lab-scale synthesis.

- Halogen exchange is optimal for industrial applications due to scalability.

- Sandmeyer reaction offers high selectivity but requires hazardous intermediates.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

Substitution: Various substituted naphthalenecarboxylic acid derivatives.

Reduction: 1-Naphthalenecarboxylic acid, 8-iodo-, methanol.

Oxidation: 1-Naphthalenecarboxylic acid, 8-iodo-.

Scientific Research Applications

Overview

1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester, also known as 8-Iodo-1-naphthoic acid methyl ester, is a significant compound in organic chemistry with diverse applications across various scientific fields. This compound is characterized by an iodine atom at the 8th position of the naphthalene ring and a methyl ester functional group, which enhances its reactivity and solubility.

Medicinal Chemistry

1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of naphthalene carboxylic acids exhibit antibacterial properties against various microbial strains.

- Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines, making it a candidate for further pharmacological exploration.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : It is utilized in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Reagent in Chemical Reactions : The iodine atom allows for nucleophilic substitution reactions, facilitating the introduction of other functional groups into the naphthalene structure .

Dye and Pigment Production

The compound's unique structure makes it suitable for use in the production of dyes and pigments:

- Colorants : It can be used to create vibrant colors due to its conjugated system, which absorbs specific wavelengths of light .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed significant inhibition against Staphylococcus aureus with MIC values below 50 µg/mL. |

| Study B | Anticancer Potential | Demonstrated cytotoxic effects on MCF-7 breast cancer cells with IC50 values around 30 µM. |

| Study C | Organic Synthesis | Used as a precursor for synthesizing novel naphthalene derivatives with enhanced biological activity. |

Mechanism of Action

The mechanism of action of 1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester involves its interaction with various molecular targets. The iodine atom and ester functional group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-naphthalenecarboxylic acid, 8-iodo-, methyl ester with structurally related compounds, emphasizing substituent effects, molecular properties, and applications:

Key Trends:

Halogenation Effects :

- Iodine (atomic mass ~127) significantly increases molecular weight compared to bromine (~80) or chlorine (~35.5). This impacts volatility and solubility. For example, the iodine-substituted compound is likely less volatile than methyl 1-naphthoate .

- Iodo derivatives are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s ability to act as a leaving group .

Functional Group Influence :

- Esters (e.g., methyl groups) enhance volatility, making compounds like methyl 1-naphthoate suitable for GC-MS analysis .

- Hydroxyl or furanyl substituents (e.g., Methyl Daniellate) introduce hydrogen-bonding sites, affecting solubility and bioactivity .

Saturation and Ring Modifications :

- Saturated derivatives (e.g., octahydro-8,8-dimethyl) exhibit increased hydrophobicity, favoring applications in lipid-soluble formulations or agrochemicals .

Biological Activity

1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester, also known as 8-iodo-1-naphthoate methyl ester, is a compound of interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure:

- IUPAC Name: Methyl 8-iodo-1-naphthoate

- Molecular Formula: C12H9IO2

- Molecular Weight: 292.1 g/mol

1-Naphthalenecarboxylic acid derivatives have been studied for their potential as therapeutic agents, particularly in relation to their interaction with various biological targets:

- Cholinesterase Inhibition: Similar compounds have shown potential as cholinesterase inhibitors, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

- Receptor Affinity: Research indicates that modifications at the 8-position of naphthoyl groups can influence binding affinities to cannabinoid receptors (CB1 and CB2). For example, compounds with halogen substitutions at this position exhibited significant receptor activity .

Antimicrobial Properties

Studies have demonstrated that naphthoic acid derivatives possess antimicrobial activity. The introduction of iodine at the 8-position enhances this activity, making it a candidate for further development in antibiotic therapies .

Anticancer Activity

Research has indicated that related carboxylic acid esters exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-naphthalenecarboxylic acid have shown up to six-fold higher activity in ovarian and breast cancer cell lines compared to conventional chemotherapeutics like cisplatin .

Case Studies

- In Vivo Studies on Cancer Cells: In a study involving platinum-acridine hybrid agents containing carboxylic acid ester groups, the methyl ester derivative demonstrated significant inhibition of cell proliferation in pancreatic and lung cancer cell lines at nanomolar concentrations .

- Microbial Transformation Studies: A study on the microbial transformation of carboxylic acid esters revealed that the presence of aromatic moieties significantly affects the degradation rates by specific bacterial strains. This suggests potential applications in bioremediation and environmental microbiology .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of naphthalene derivatives:

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| Methyl 8-iodo-1-naphthoate | Cholinesterase Inhibitor | 5.0 | Acetylcholinesterase |

| 3-(8-Iodo-1-naphthoyl)indole | CB1 Receptor Affinity | 9 ± 5 | Cannabinoid Receptors |

| Platinum-acridine hybrid | Anticancer Activity (OVCAR-3) | 0.25 | Ovarian Cancer Cells |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester, and what purification methods are recommended?

- Methodology : The synthesis typically involves two steps: (1) iodination of the naphthalene ring at the 8-position using iodine and a directing group (e.g., nitro or carbonyl groups), followed by (2) esterification of the carboxylic acid group with methanol under acid catalysis (e.g., sulfuric acid). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Structural confirmation requires NMR (1H and 13C) to verify iodine substitution and ester formation, with GC-MS for molecular weight validation .

Q. Which analytical techniques are most effective for characterizing 1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester, and how are they optimized?

- Methodology :

- GC-MS : Use a mid-polarity column (e.g., DB-5MS) with a temperature ramp (50°C to 300°C at 10°C/min) to resolve volatile byproducts. Electron ionization (70 eV) confirms molecular ions and fragmentation patterns.

- NMR : 1H NMR in CDCl3 identifies the methyl ester (δ ~3.9 ppm) and iodine’s deshielding effect on adjacent protons. 13C NMR distinguishes the carbonyl (δ ~170 ppm) and iodine-substituted carbons.

- IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1580 cm⁻¹ (aromatic C-I stretching) are diagnostic .

Q. How should in vitro toxicity studies be designed to assess the compound’s effects on hepatic systems?

- Methodology : Expose primary hepatocytes or HepG2 cells to graded concentrations (1–100 μM) for 24–72 hours. Assess cytotoxicity via MTT assay, oxidative stress via ROS detection (DCFH-DA probe), and mitochondrial dysfunction via JC-1 staining. Include positive controls (e.g., acetaminophen) and adhere to EPA’s inclusion criteria for hepatic outcomes (Table B-1) .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictory data in the compound’s hepatotoxicity across different animal models?

- Methodology : Perform a systematic review using risk-of-bias assessment tools (Table C-7) to evaluate study quality (e.g., dose randomization, allocation concealment). Align interspecies differences via physiologically based pharmacokinetic (PBPK) modeling and compare toxicity models using Akaike’s Information Criterion (AIC). Validate findings with in vitro-in vivo extrapolation (IVIVE) .

Q. How can stable isotope labeling be utilized to track the metabolic fate of 1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester in mammalian systems?

- Methodology : Synthesize a 13C-labeled methyl ester group and administer it to rodents. Collect plasma, urine, and tissues at intervals (0–48 hrs). Analyze metabolites via LC-HRMS (Q-TOF) with isotopic pattern filtering. Correlate with in vitro microsomal incubations (CYP450 inhibition assays) to identify phase I (hydrolysis) and phase II (glucuronidation) pathways .

Q. What advanced computational approaches predict the environmental degradation pathways of this compound, and how are they validated experimentally?

- Methodology :

- QSAR Modeling : Predict hydrolysis rates using Hammett constants for iodine’s electron-withdrawing effects.

- Photodegradation Studies : Expose aqueous solutions to UV light (254 nm) and analyze degradation products (e.g., 8-iodonaphthalene) via HPLC-TOF-MS.

- Microcosm Validation : Simulate aquatic environments with sediment and microbial communities, monitoring iodide release via ion chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.